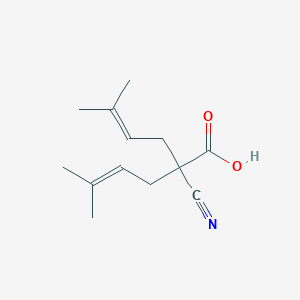

2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid

Description

Properties

IUPAC Name |

2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(2)5-7-13(9-14,12(15)16)8-6-11(3)4/h5-6H,7-8H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASKPRUTXWPBDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC=C(C)C)(C#N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379716 | |

| Record name | 2-Cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189640-37-7 | |

| Record name | 2-Cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Mechanism

The reaction proceeds via a base-catalyzed condensation, where ammonium acetate deprotonates methyl cyanoacetate, generating a nucleophilic enolate. This enolate attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the α,β-unsaturated nitrile.

Carbonylation Mechanism

Palladium(0) complexes with CO to form Pd-CO intermediates, which insert into the allylic alcohol’s C–O bond. Subsequent reductive elimination yields the carboxylic acid or ester.

Optimization Strategies

-

Replace benzene with greener solvents (e.g., ethyl acetate) in Knoevenagel reactions.

-

Explore microwave-assisted carbonylation to reduce reaction times and pressures.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications .

Scientific Research Applications

2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

2-Hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoic Acid (Compound 27)

- Structure: Features a ketone at position 4, a hydroxylated phenyl group, and a shorter but-2-enoic acid backbone.

- Physical Properties: High melting point (>300°C) due to hydrogen bonding from phenolic and carboxylic acid groups .

- Key Differences: The absence of a cyano group and isoprenyl chain reduces its hydrophobicity compared to the target compound.

(S)-5,7,3′,4′-Tetrahydroxy-2′-(3-methylbut-2-enyl)flavanone (Compound 5)

- Structure: Contains a 3-methylbut-2-enyl substituent but within a flavanone scaffold (tetracyclic aromatic system with hydroxyl groups).

- Biological Relevance: Demonstrates antioxidant and antimicrobial activities typical of isoprenylated flavonoids .

- Key Differences: The flavanone core and hydroxyl groups contrast with the target compound’s aliphatic chain and cyano group, impacting solubility and bioactivity.

Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (Compound 5 in )

- Structure : Aromatic imidazole derivatives synthesized via PPA-mediated cyclization.

Physicochemical and Spectral Data Comparison

Biological Activity

2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid (C13H19NO2) is an organic compound notable for its unique chemical structure, which includes a cyano group and a hexenoic acid backbone. This compound has garnered interest in various scientific fields, particularly in biology and medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C13H19NO2

- Molecular Weight : 221.3 g/mol

- CAS Number : 189640-37-7

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The cyano group acts as an electrophile, facilitating nucleophilic attacks that can modulate biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved in its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of 2-cyano compounds against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties.

-

Cytotoxicity in Cancer Cells :

- In a controlled experiment, the compound was tested on human breast cancer cells (MCF-7). Results showed that at concentrations of 25 µM and above, there was a significant reduction in cell viability, with IC50 values calculated at approximately 20 µM after 48 hours of exposure.

-

Mechanistic Insights :

- Further investigation into the mechanism revealed that the compound activates caspase pathways leading to apoptosis, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Cyano-3-methylbut-2-enoic acid | Similar cyano group; different alkene structure | Moderate antimicrobial |

| Ethyl 2-cyano-3-methylbutenoate | Contains ethyl group; less complex | Low anticancer activity |

| Diallyl trisulfide | Contains sulfur; known for cytotoxicity | Strong anticancer activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of pre-existing carboxylic acid derivatives followed by cyanation. For example, analogous compounds (e.g., (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid) are synthesized via condensation reactions using activated esters or anhydrides under inert atmospheres . Optimization includes adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyanation steps), and catalytic systems (e.g., Pd/C for selective hydrogenation). Purity is ensured via column chromatography or preparative HPLC, as described in biochemical reagent protocols .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR for backbone structure and substituent positions, with deuterated DMSO as a solvent for solubility challenges .

- Mass Spectrometry (HRMS) : Exact mass determination to confirm molecular formula, using ESI+ or MALDI-TOF for ionization .

- HPLC-PDA : Purity assessment (>95%) with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) .

- Melting Point Analysis : Comparative data against literature values to detect impurities .

Q. What are the solubility properties and formulation considerations for this compound in experimental setups?

- Methodological Answer : The compound’s solubility is influenced by its cyano and carboxylic acid groups.

- Polar Solvents : DMSO or methanol for stock solutions (10–50 mM).

- Aqueous Buffers : Adjust pH to >6.0 using sodium bicarbonate for carboxylate ion formation.

- Stability : Store at –20°C under argon to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions may arise from assay conditions or compound stability.

- Assay Replication : Standardize parameters (e.g., pH 7.4, 37°C, 1% DMSO) and include positive/negative controls.

- Impurity Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the cyano group) that may interfere with bioactivity .

- Dose-Response Curves : Compare EC50/IC50 values across multiple cell lines or enzymatic assays (e.g., cytochrome P450 inhibition vs. kinase assays) .

Q. What strategies are effective in resolving stereochemical complexities during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomer separation .

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-proline derivatives) to determine absolute configuration .

- Circular Dichroism (CD) : Correlate CD spectra with computational models (e.g., DFT) to assign stereochemistry .

Q. How can computational modeling predict the reactivity and interaction of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or kinases). Focus on the cyano group’s electrophilicity and the carboxylic acid’s hydrogen-bonding potential .

- MD Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent models (TIP3P water) .

- QSAR Studies : Correlate substituent effects (e.g., methylbutenyl chain length) with bioactivity using Gaussian-based descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.